Trimetozine

Catalog No.
S545903
CAS No.
635-41-6
M.F
C14H19NO5
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimetozine

CAS Number

635-41-6

Product Name

Trimetozine

IUPAC Name

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3

InChI Key

XWVOEFLBOSSYGM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

solubility

Soluble in DMSO

Synonyms

Trimetozine; Opalene; Trioxyfar; Trioxazin; Sedoxazine; NSC-62939; NSC62939; NSC 62939

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

The exact mass of the compound Trimetozine is 281.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758689. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Studies

  • Mechanism of Action Research

    Trimetozine acts by inhibiting a crucial enzyme in bacterial folate synthesis. Scientists use trimetozine to study this pathway and understand how bacteria develop resistance to this class of antibiotics [].

  • Development of New Antibacterial Agents

    Researchers leverage trimetozine as a reference compound when developing and testing new antibiotics. By comparing the effectiveness of novel agents against trimetozine-resistant bacteria, scientists gain insights into the potential of these new drugs [].

Microbial Ecology Research

  • Selective Enrichment of Bacteria

    Trimetozine can be used to selectively inhibit the growth of certain types of bacteria in a mixed culture. This allows researchers to study specific bacterial populations and their interactions within the ecosystem [].

  • Antibiotic Resistance Monitoring

Trimetozine is a chemical compound with the molecular formula C14H19NO5. It is primarily recognized for its tranquilizing and sedative properties, making it useful in treating anxiety and related disorders. The compound features a unique structure that includes a 3,4,5-trimethoxyphenyl group attached to a morpholine moiety, contributing to its pharmacological effects. Despite its therapeutic applications, the exact mechanism of action remains unclear, although it is believed to influence neurotransmitter systems in the brain, particularly by modulating dopamine and norepinephrine levels .

As mentioned earlier, the exact mechanism by which trimetozine exerts its sedative and anxiolytic effects remains unclear []. Research is needed to understand how it interacts with neurotransmitter systems or other molecules within the nervous system.

  • Oxidation: The compound can be oxidized to yield various oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert trimetozine into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Trimetozine can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydroxide and potassium hydroxide.

Major Products Formed

  • Oxidation: Oxidized derivatives of trimetozine.
  • Reduction: Reduced forms of trimetozine.
  • Substitution: Substituted derivatives depending on the nucleophile used.

Trimetozine exhibits mild tranquilizing effects and has been utilized in the treatment of anxiety disorders. Its pharmacological profile suggests potential anxiolytic properties, although further research is needed to fully elucidate its mechanisms. Preliminary studies indicate that trimetozine may exert antioxidant effects, which could play a role in its therapeutic efficacy against oxidative stress-related conditions .

  • Formation of 3,4,5-trimethoxybenzoyl chloride:
    • React 3,4,5-trimethoxybenzoic acid with thionyl chloride.
  • Reaction with Morpholine:
    • The resulting acyl chloride reacts with morpholine under basic conditions to form trimetozine .

Mechanism

The mechanism of this reaction involves three steps:

  • Nucleophilic attack by morpholine on the carbonyl carbon.
  • Removal of the leaving group (chloride ion).
  • Deprotonation to yield trimetozine .

Trimetozine has applications primarily in pharmacology as a sedative and anxiolytic agent. It is used in clinical settings for managing anxiety disorders due to its calming effects on the central nervous system. Additionally, ongoing research is exploring its potential antioxidant properties and their implications for treating various psychological conditions .

Trimetozine shares structural similarities with several other compounds that exhibit similar pharmacological properties:

Compound NameSimilaritiesUnique Features
TrimetazidineAnti-ischemic propertiesPrimarily used for cardiac conditions
DiazepamSedative effectsBenzodiazepine class; different mechanism
Morpholine DerivativesStructural similarity (morpholine)Varying pharmacological profiles

Uniqueness of Trimetozine

Trimetozine's uniqueness lies in its specific combination of a 3,4,5-trimethoxyphenyl group and a morpholine moiety. This distinct structure imparts unique pharmacological properties that differentiate it from similar compounds like trimetazidine and various morpholine derivatives .

Trimetozine (C₁₄H₁₉NO₅), a synthetic compound first introduced in 1959, emerged as a sedative with mild tranquilizing properties in European pharmaceutical markets. Initially marketed under trade names such as Opalene and Trimolide, it gained attention for its dual therapeutic application in anxiety management and as a metabolite of the antiulcer drug Trithiozine. Early clinical trials highlighted its efficacy in reducing anxiety-related symptoms, though its precise mechanism of action remained undefined. This ambiguity established Trimetozine as a subject of sustained academic interest, particularly in neuropharmacology and medicinal chemistry.

Evolution of Structural Understanding (1959–Present)

The structural elucidation of Trimetozine progressed through iterative analytical techniques. Key milestones include:

  • 1959–1980: Initial characterization via infrared spectroscopy and chromatography identified a core morpholine moiety linked to a 3,4,5-trimethoxybenzoyl group.
  • 2000s: Advanced nuclear magnetic resonance (NMR) and mass spectrometry confirmed the molecule’s planar conformation, with the morpholine ring adopting a chair-like structure.
  • 2020s: Computational studies utilizing density functional theory (DFT) provided atomic-level insights into electronic distribution and redox behavior, particularly in hybrid derivatives like LQFM289.

Position in Modern Neuropharmacological Research Landscapes

Trimetozine occupies a niche in anxiolytic drug research due to its:

  • Antioxidant Potential: Recent studies suggest its structural analogues (e.g., LQFM289) mitigate oxidative stress, a factor in anxiety disorders.
  • GABAergic Modulation: While not a direct GABA receptor agonist, its tranquilizing effects align with γ-aminobutyric acid (GABA)-mediated pathways, though specific binding interactions remain unconfirmed.
  • Synthetic Versatility: Its morpholine-benzoyl scaffold serves as a template for molecular hybridization, enabling the creation of compounds with enhanced bioactivity.

The classical synthesis of Trimetozine relies fundamentally on the nucleophilic acyl substitution reaction between morpholine and 3,4,5-trimethoxybenzoyl chloride derivatives. This approach has been extensively studied and optimized for both laboratory and industrial applications [2].

Direct Morpholine-Benzoyl Chloride Coupling

The most straightforward synthetic pathway involves the direct reaction of morpholine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction proceeds through a three-step mechanism characteristic of nucleophilic acyl substitution reactions [2] [3]:

Step 1: Nucleophilic Attack - The nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

Step 2: Intermediate Stabilization - The tetrahedral intermediate undergoes rearrangement with chloride ion elimination.

Step 3: Deprotonation - Final deprotonation yields the target amide product, Trimetozine [2].

The reaction typically employs triethylamine or pyridine as the base to neutralize the hydrochloric acid byproduct and prevent side reactions. Optimized conditions achieve yields of 90-95% with purities exceeding 97% when conducted in dichloromethane at ambient temperature [3] .

Thionyl Chloride Activation Method

An alternative classical approach involves the in-situ generation of 3,4,5-trimethoxybenzoyl chloride from the corresponding carboxylic acid using thionyl chloride. This method offers several advantages, including higher atom economy and reduced handling of the reactive acid chloride intermediate .

The process involves two sequential steps:

  • Acid Chloride Formation: 3,4,5-trimethoxybenzoic acid reacts with thionyl chloride in the presence of anhydrous aluminum chloride catalyst at 80-85°C
  • Amidation Reaction: Direct addition of morpholine to the reaction mixture under controlled temperature conditions

This methodology achieves yields of 71-76% with exceptional purity (98.6%), making it particularly suitable for pharmaceutical-grade synthesis .

Sodium Hydroxide Mediated Aqueous-Organic Biphasic System

A significant advancement in classical synthesis involves the use of sodium hydroxide in a biphasic aqueous-organic system. This approach, extensively studied for Trimetozine synthesis, demonstrates superior environmental compatibility and operational safety [5] [6].

The reaction utilizes methyl-tetrahydrofuran as the organic phase and aqueous sodium carbonate solution for acid neutralization. Key advantages include:

  • Enhanced Safety Profile: Elimination of anhydrous conditions and pyrophoric reagents
  • Improved Yield: Consistent yields of 85-90% with excellent reproducibility
  • Simplified Workup: Direct phase separation without complex purification steps
  • Environmental Benefits: Reduced organic solvent consumption and waste generation [5]

Novel Pathways: Boc-Piperazine Intermediate Utilization

Recent developments in Trimetozine synthesis have explored the utilization of Boc-protected piperazine intermediates as alternative synthetic platforms. While these methodologies were initially developed for related pharmaceutical compounds, they offer unique advantages for complex morpholine-containing target molecules [7] [8].

Boc-Piperazine Synthesis and Functionalization

The synthesis of N-Boc piperazine intermediates follows a three-step protocol starting from diethanolamine [8]:

Step 1: Chlorination - Diethanolamine undergoes chlorination with thionyl chloride to generate bis(2-chloroethyl)amine with yields of 85-90% [8].

Step 2: Boc Protection - The chlorinated intermediate reacts with Boc anhydride under alkaline conditions (sodium carbonate, pH >10) to form the protected intermediate [8].

Step 3: Cyclization - Treatment with ammonia water at 60°C promotes cyclization to yield N-Boc piperazine with exceptional purity (99.42%) and yield (94.3%) [8].

Trimetazidine Synthesis Paradigm Application

The application of Boc-piperazine methodology to Trimetozine synthesis draws inspiration from successful Trimetazidine synthesis protocols. The process involves reacting 1,2,3-phenol derivatives with Boc-piperazine in the presence of formaldehyde, followed by methylation and deprotection steps [7].

Key reaction parameters include:

  • Molar Ratios: 1,2,3-phenol:Boc-piperazine:formaldehyde = 1:1:1 to 6:1:1
  • Temperature Range: 0-120°C depending on the specific transformation
  • Reaction Time: 0.5-12 hours for optimal conversion
  • Solvents: Methylene chloride, methanol, ethanol, or acetone [7]

Advantages and Limitations

The Boc-piperazine approach offers several distinct advantages:

  • Higher Selectivity: Reduced formation of regioisomeric byproducts
  • Milder Reaction Conditions: Lower temperatures and neutral pH requirements
  • Modular Synthesis: Potential for late-stage diversification
  • Improved Handling: Enhanced stability of intermediates during storage and transport [9]

However, limitations include increased synthetic complexity and higher raw material costs compared to classical approaches [9].

Industrial-Scale Production: Countercurrent Liquid-Liquid Extraction Dynamics

Industrial-scale Trimetozine production requires sophisticated purification strategies to achieve pharmaceutical-grade quality. Countercurrent liquid-liquid extraction has emerged as the preferred method for impurity removal and product purification [5] [6].

Process Design and Configuration

The industrial extraction system employs a three-stage countercurrent configuration with automated control systems. The design incorporates several critical components [5] [6]:

Mixer-Settler Units: Each stage consists of mixing chambers for mass transfer and settling tanks for phase disengagement [6].

Flow Rate Control: Precise regulation of organic and aqueous phase flow rates to maintain optimal residence times [6].

Temperature Management: Extraction temperature maintained at 15-25°C for optimal partition coefficients [5].

Process Analytical Technology (PAT): Inline infrared spectroscopy for real-time composition monitoring [6].

Thermodynamic Modeling and Optimization

Advanced thermodynamic modeling using the Non-Random Two Liquid (NRTL) model enables precise prediction of partition behavior for Trimetozine and associated impurities [5]. The model parameters were optimized through experimental validation, achieving 96% variance explanation with mean square error reduction to 4 [6].

Key thermodynamic parameters include:

  • Trimetozine Partition Coefficient: 2.64-3.2 across different extraction stages
  • Morpholine Partition Coefficient: 0.029 (highly aqueous-soluble)
  • Trimethoxybenzoic Acid Partition Coefficient: 0.09 (preferential aqueous extraction) [5]

Process Integration and Mass Balance

The integrated extraction process demonstrates significant improvements in process efficiency:

  • Solvent Consumption Reduction: 35% decrease through solvent recycling and optimization
  • Energy Requirements: 35% reduction through heat integration strategies
  • Process Mass Intensity: Improved from 17.16 to 7.86 through flow-batch integration
  • Waste Generation: 54% reduction in overall waste production [5] [10]

Advanced Control Systems

Implementation of advanced process control enhances extraction performance and product consistency [6]:

Partial Least Squares (PLS) Modeling: Predictive models convert spectroscopic data to concentration profiles with 96% accuracy [6].

Feedback Control Loops: Automated adjustment of flow rates and temperature based on real-time analysis [6].

Black-Box Simulation: Dynamic modeling enables prediction of steady-state behavior with 92.19% fitting accuracy [6].

Impurity Profiling and Byproduct Management

Comprehensive impurity profiling is essential for pharmaceutical-grade Trimetozine production. The impurity spectrum includes synthesis-related impurities, degradation products, and process-related contaminants [5] [11].

Primary Process Impurities

The three major synthesis-related impurities identified in Trimetozine production include [5]:

Unreacted Morpholine: Typically present at 50-200 ppm levels, controlled through stoichiometric optimization and monitored via HPLC-UV detection [5].

Trimethoxybenzoyl Chloride: Residual acid chloride detected at 10-50 ppm levels, requiring complete conversion monitoring through GC-MS analysis [5].

Trimethoxybenzoic Acid: Hydrolysis product present at 100-500 ppm levels, controlled through pH optimization and water content management [5].

Secondary Byproducts and Degradation Products

Secondary impurities arise from side reactions and degradation processes [11] [12]:

Dimeric Byproducts: Formation of bis-morpholine derivatives through intermolecular coupling reactions, typically maintained below 25 ppm through temperature control [5].

Oxidative Degradation Products: Minor impurities from atmospheric oxidation, controlled through inert atmosphere processing and antioxidant addition [13].

Solvent-Related Impurities: Residual organic solvents regulated according to ICH Q3C guidelines, maintained at 10-100 ppm levels through vacuum drying [14].

Analytical Methods and Detection Strategies

Comprehensive analytical strategies ensure complete impurity characterization [11] [14]:

High-Performance Liquid Chromatography (HPLC): Primary method for related substance analysis with UV and mass spectrometric detection [11].

Gas Chromatography-Mass Spectrometry (GC-MS): Essential for volatile impurity analysis and residual solvent determination [11].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Advanced technique for structural elucidation of unknown degradation products [11].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive structural characterization of isolated impurities and confirmation of proposed structures [11].

Control Strategies and Specifications

Effective impurity control requires integrated approaches addressing both prevention and removal [14] [15]:

Process Parameter Control: Optimization of temperature, pH, reaction time, and stoichiometry to minimize impurity formation [15].

Raw Material Specifications: Stringent specifications for starting materials and reagents to prevent introduction of extraneous impurities [14].

Cleaning Validation: Comprehensive validation of equipment cleaning procedures to prevent cross-contamination [14].

Stability Studies: Systematic evaluation of impurity profiles under various storage conditions to establish appropriate shelf-life specifications [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

281.12632271 g/mol

Monoisotopic Mass

281.12632271 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

121.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31EPT7G9PL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

635-41-6

Wikipedia

Trimetozine

Dates

Last modified: 08-15-2023
1: Kawahara K, Ofuji T. Simultaneous determination of glucuronides of trimetozine in human urine by gas chromatography. J Chromatogr. 1982 Sep 10;231(2):333-9. PubMed PMID: 7130313.
2: Gomita Y, Kawasaki H, Fukamachi K, Takasaki K, Urabe M, Yamamoto R, Nakayama K, Kawai Y. [Behavioral and neuropharmacological studies of trioxazin (trimetozine) (author's transl)]. Igaku Kenkyu. 1978 Aug;48(6):469-87. Japanese. PubMed PMID: 34972.
3: Mauferon JB, Traynard J, Achaintre A. [Trimetozine in hospital geriatrics]. J Med Lyon. 1967 Mar 5;48(116):343-9. French. PubMed PMID: 5614940.
4: Krapivin SV, Khafiz'ianova RKh. [Effects of tranquilizing agents on bioelectrical activity of the rat brain]. Biull Eksp Biol Med. 1992 Jun;113(6):567-70. Russian. PubMed PMID: 1359909.
5: Morozov IS, Voronina TA. [Determination of the corrective properties of midantan in disorders of rat operant activity caused by different classes of tranquilizing agent]. Farmakol Toksikol. 1981 Sep-Oct;44(5):543-6. Russian. PubMed PMID: 6118289.
6: Voronina TA, Garibova TL. [Experimental study of the

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